molecular formula C19H15F3N2O3 B11366079 5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11366079
M. Wt: 376.3 g/mol
InChI Key: FVRHVFVZWJEOTJ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a trifluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride can form the corresponding oxime, which can then undergo cyclization to form the oxazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling reactions: The final step involves coupling the oxazole derivative with the appropriate carboxamide precursor under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl rings, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of reduced oxazole or trifluoromethyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
  • 5-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
  • 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the ethoxy group in 5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique and potentially more suitable for specific applications.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15F3N2O3/c1-2-26-15-8-6-12(7-9-15)17-11-16(24-27-17)18(25)23-14-5-3-4-13(10-14)19(20,21)22/h3-11H,2H2,1H3,(H,23,25)

InChI Key

FVRHVFVZWJEOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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